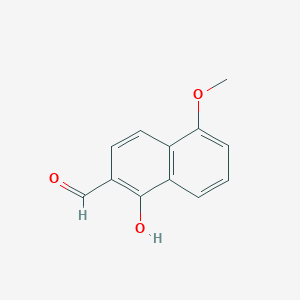
1,1'-(Ethene-1,2-diyl)bis(3,5-difluorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) is an organic compound with the molecular formula C14H8F4. This compound features a central ethene (ethylene) unit flanked by two 3,5-difluorobenzene rings. The presence of fluorine atoms in the benzene rings imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) typically involves the coupling of 3,5-difluorobenzene derivatives with ethene. One common method is the palladium-catalyzed Heck reaction, where 3,5-difluoroiodobenzene reacts with ethene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (around 100-150°C) and under pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzene rings can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethene unit can be oxidized to form epoxides or reduced to form ethane derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the ethene unit.
Major Products
Substitution: Products with various functional groups replacing the fluorine atoms.
Oxidation: Epoxides or diols.
Reduction: Ethane derivatives.
Scientific Research Applications
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) depends on its application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces. The exact pathways and targets would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(3,5-difluorobenzene): Similar structure but with an ethane unit instead of ethene.
1,1’-(Ethene-1,2-diyl)bis(3,5-dichlorobenzene): Similar structure but with chlorine atoms instead of fluorine.
1,1’-(Ethene-1,2-diyl)bis(3,5-dibromobenzene): Similar structure but with bromine atoms instead of fluorine.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(3,5-difluorobenzene) is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various applications.
Properties
| 125910-08-9 | |
Molecular Formula |
C14H8F4 |
Molecular Weight |
252.21 g/mol |
IUPAC Name |
1-[2-(3,5-difluorophenyl)ethenyl]-3,5-difluorobenzene |
InChI |
InChI=1S/C14H8F4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h1-8H |
InChI Key |
ONQQALPUJKRAIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=CC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)

